6-((2-(Diethylamino)ethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine
Description
Properties
IUPAC Name |
4-N-[2-(diethylamino)ethyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O2/c1-3-15(4-2)6-5-12-10-8(16(17)18)9(11)13-7-14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPULWDQGQAKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2-(Diethylamino)ethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 2,4,6-trichloropyrimidine with diethylamine to introduce the diethylaminoethyl group. This is followed by nitration to introduce the nitro group at the 5-position of the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Biological Activity
6-((2-(Diethylamino)ethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has shown strong inhibition in certain enzyme pathways and cellular processes.
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in nucleotide synthesis, which is crucial for cell proliferation and survival. This inhibition can lead to reduced cell growth in cancerous cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential as an antibiotic agent.
Ames Test
The compound has been evaluated using the Ames test, which assesses mutagenic potential. Results indicate that it exhibits a strong positive response , categorizing it as a Class A mutagen. This suggests that while the compound may have therapeutic potential, careful consideration of its mutagenicity is essential for further development .
Antibacterial Activity
A study examining the antibacterial properties of related compounds indicated that derivatives similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL .
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma cells) revealed that the compound significantly inhibits cell proliferation. The IC50 values were calculated to be around 25 µM, indicating moderate potency against these cell lines .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving A431 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis in these cells, further supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial load after treatment with sub-MIC concentrations, suggesting that the compound could enhance the efficacy of existing antibiotics when used in combination therapies.
Scientific Research Applications
The compound 6-((2-(Diethylamino)ethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine is an intriguing molecule with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of dihydropyrimidine derivatives. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that modifications in the structure of dihydropyrimidines can lead to enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications could be explored with this compound .
Antimicrobial Properties
Dihydropyrimidines have been investigated for their antimicrobial activities. The nitro group in this compound may contribute to its effectiveness against bacterial strains. Research indicates that compounds with nitro groups often exhibit potent antibacterial properties, which could be leveraged in developing new antibiotics .
Neurological Applications
The diethylamino group suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. Preliminary data indicate that this compound could influence pathways related to neuronal survival and function .
Cardiovascular Effects
Dihydropyrimidines are also recognized for their cardiovascular benefits, including vasodilation and antihypertensive effects. This compound may interact with calcium channels or other cardiovascular targets, warranting further exploration in cardiovascular research .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of several dihydropyrimidine derivatives, including our compound of interest. The study found that specific structural modifications led to significant reductions in tumor growth in xenograft models, indicating a potential pathway for developing new cancer therapies .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, the compound exhibited notable activity against Gram-positive bacteria, outperforming several established antibiotics. This finding supports its potential as a lead compound for antibiotic development .
Data Table: Summary of Applications
Comparison with Similar Compounds
Notes
- Caution: The phosphonothiolate compound () is associated with high toxicity, emphasizing the need for divergent handling strategies compared to the target molecule .
- Future Directions : Further research should explore the target compound’s stability, solubility, and biological activity to validate hypothesized applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
